molecular formula C22H17NO3 B3823744 N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide

N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide

Cat. No.: B3823744
M. Wt: 343.4 g/mol
InChI Key: KUQOSPYLOUQZDY-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide is a complex organic compound characterized by its unique structure, which includes a naphthyl group, a phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with an amine under specific conditions. The reaction proceeds through a condensation process, forming an intermediate Schiff base, which is then further reacted with furan-2-carboxylic acid to yield the final product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of its potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases and conditions.

Industry: In industry, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-[(2-hydroxy-1-naphthyl)methyl]-2-thiophenecarbohydrazide

  • 2-hydroxy-1-naphthaldehyde-derived Schiff bases

  • 2-naphthol-based multicomponent reaction products

Uniqueness: N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO3/c24-18-13-12-15-7-4-5-10-17(15)20(18)21(16-8-2-1-3-9-16)23-22(25)19-11-6-14-26-19/h1-14,21,24H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOSPYLOUQZDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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